molecular formula C5H6N2O3S B040535 6-Thiodihydroorotate CAS No. 118438-67-8

6-Thiodihydroorotate

Cat. No. B040535
M. Wt: 174.18 g/mol
InChI Key: MVRPKKZJGHVFOI-REOHCLBHSA-N
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Description

6-Thiodihydroorotate is a chemical compound involved in various biochemical processes and research studies. It has been a subject of study in different contexts, including its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of 6-Thiodihydroorotate and related compounds often involves multicomponent reactions and can be achieved under mild conditions. For instance, a synthesis method involving ethyl acetoacetate and thiourea by a one-pot method has been reported, achieving a high yield under optimum conditions (L. Meng, 2011).

Molecular Structure Analysis

Studies on molecular structure analysis involve X-ray diffraction crystallography and spectroscopic characterization. For example, crystal structure and spectroscopic characterization of a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, have been performed using FT-IR, 1H and 13C NMR spectra (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

Research has shown that 6-Thiodihydroorotate and related compounds can undergo various chemical reactions. For example, 6-Thioguanine, a related compound, has been found to alter the structure and stability of duplex DNA and inhibit quadruplex DNA formation (V. Marathias et al., 1999).

Physical Properties Analysis

The physical properties of these compounds can be deduced from their molecular structure and reaction behaviors. However, specific studies focusing on the physical properties of 6-Thiodihydroorotate are not available in the provided papers.

Chemical Properties Analysis

The chemical properties of 6-Thiodihydroorotate derivatives, such as their reactivity and interactions with other molecules, are inferred from studies like the synthesis and properties of Thiodiglycolaldehyde and related compounds (F. J. Aparicio et al., 1981).

Scientific Research Applications

  • Inhibition of Dihydroorotase

    It is a potent competitive inhibitor of dihydroorotase, an enzyme catalyzing the first three reactions of de novo pyrimidine biosynthesis (Christopherson et al., 1989).

  • Impact on Plasmodium falciparum

    In the context of malaria, 6-L-thiodihydroorotate (TDHO) inhibits de-novo pyrimidine biosynthesis in Plasmodium falciparum, affecting nucleotide levels crucial for the parasite's life cycle (Seymour et al., 1997).

  • Fluorometric Applications

    The oxidized form of 6-thioguanine is highly fluorescent, allowing for rapid and sensitive fluorometric determination in blood, serum, and urine samples (Thomas, 1976).

  • Role in Cancer Treatment

    DNA 6-thioguanine contributes to the anti-leukemic effects of thiopurines but may also increase the risk of acute myeloid leukemia and skin cancer in organ transplant patients (Karran, 2006).

  • Pharmacologic and Toxic Activity Insights

    A developed HPLC method allows for the simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides in erythrocytes, aiding in understanding their roles in pharmacologic and toxic activity (Dervieux & Boulieu, 1998).

  • Optimizing Drug Doses

    Bayesian population modeling approaches can optimize 6-MP doses based on a patient's ability to metabolize the drug, improving treatment outcomes for pediatric cancers, autoimmune diseases, and inflammatory bowel disease (Jayachandran et al., 2015).

properties

IUPAC Name

(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRPKKZJGHVFOI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152124
Record name 6-Thiodihydroorotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thiodihydroorotate

CAS RN

118438-67-8
Record name 6-Thiodihydroorotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Thiodihydroorotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RI Christopherson, KJ Schmalzl, E Szabados… - Biochemistry, 1989 - ACS Publications
… (l-6thiodihydroorotate) and have … L-6-thiodihydroorotate in the presence of divalent metal ions decreases in the order Zn2+ > Ca2+ > Co2+ > Mn2+ > Ni2+; L-6-thiodihydroorotate alone …
Number of citations: 36 pubs.acs.org
KK Seymour, SD Lyons, L Phillips, KH Rieckmann… - Biochemistry, 1994 - ACS Publications
… DHO) catalyzed by malarial dihydroorotase is inhibited by L-6-thiodihydroorotate (TDHO) in … (1978), and L-6-thiodihydroorotate (TDHO) was made as described by Christopherson et al. (…
Number of citations: 116 pubs.acs.org
NK Williams, MK Manthey, TW Hambley… - Biochemistry, 1995 - ACS Publications
… L-aspartate and l-DHO, and the inhibitors, L-6-thiodihydroorotate (TDHO), 2-oxo-1,2,3,6-… to dryness and then crystallized from chloroform to yield methyl L-6-thiodihydroorotate (156 …
Number of citations: 38 pubs.acs.org
M Belen Cassera, Y Zhang… - Current topics in …, 2011 - ingentaconnect.com
… L-6-Thiodihydroorotate (TDHO) is a moderate inhibitor of malarial DHOase with a Ki of 6.5 μM. Inhibition of DHOase in P. falciparum by TDHO or its methyl ester results in accumulation …
Number of citations: 161 www.ingentaconnect.com
J Lipowska, CD Miks, K Kwon, L Shuvalova… - International journal of …, 2019 - Elsevier
… structural backbone to N-carbamoyl-l-aspartate, 4,5-dihydroorotate and potent DHO inhibitors such as 2-oxo-1,2,3,6-tetrahydropyrimidine4,6-dicarboxylate, L-6-thiodihydroorotate, and 5…
Number of citations: 17 www.sciencedirect.com
Y Zhang - 2011 - search.proquest.com
Orotate phosphoribosyltransferase (OPRT) catalyzes the reversible formation of orotidine 5'-monophosphate (OMP) from α-D-phosphoribosylpyrophosphate (PRPP) and orotate, the 5 …
Number of citations: 2 search.proquest.com
S Lunev, FA Batista, SS Bosch, C Wrenger, MR Groves - 2016 - books.google.com
… The moderate inhibition of PfDHOase by L-6-thiodihydroorotate (TDHO) in cultured parasites induced major accumulation of CP-asp and growth arrest, similar to atovaquone [172]. The …
Number of citations: 28 books.google.com
M Lee, MJ Maher, RI Christopherson… - Drug Design of Zinc …, 2009 - ndl.ethernet.edu.et
Dihydroorotase (DHOase; EC 3.5. 2.3) is a Zn metalloenzyme, which catalyses the third step of the pathway for de novo biosynthesis of pyrimidine nucleotides, the reversible cyclization …
Number of citations: 1 ndl.ethernet.edu.et
M Valente, AE Vidal… - … Analysis of Parasite …, 2016 - Wiley Online Library
… 5-Substituted orotate derivatives, L-6-thiodihydroorotate (TDHO), and several di- and tetrahydropyrimidine analogs have been shown to exhibit different degrees of inhibitory activity …
Number of citations: 1 onlinelibrary.wiley.com
S Mukherjee, N Mukherjee, P Gayen… - Current drug …, 2016 - ingentaconnect.com
Background: Human diseases caused by the infectious parasites have been one of the major problems throughout the evolutionary journey. Protozoan and metazoan parasitic …
Number of citations: 24 www.ingentaconnect.com

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